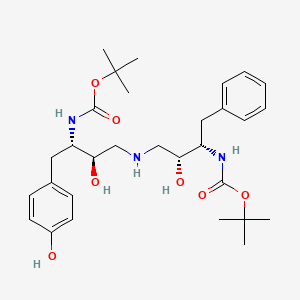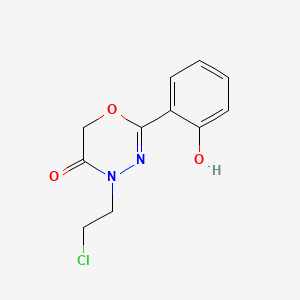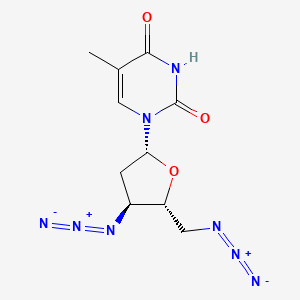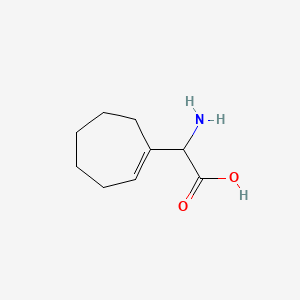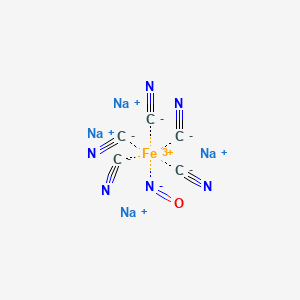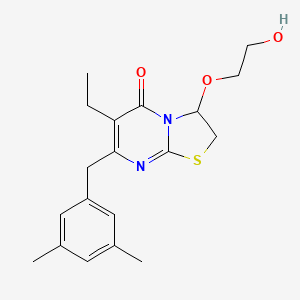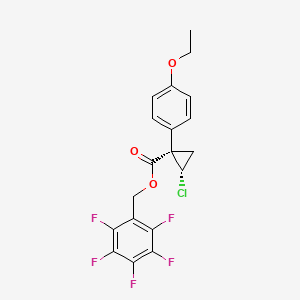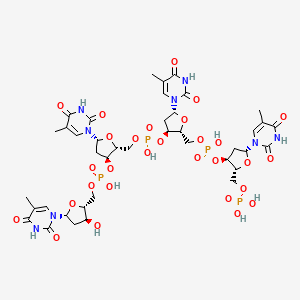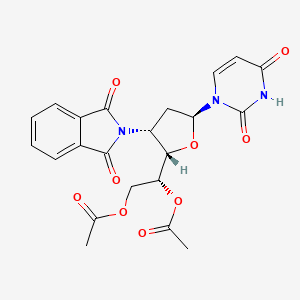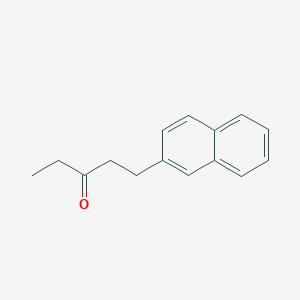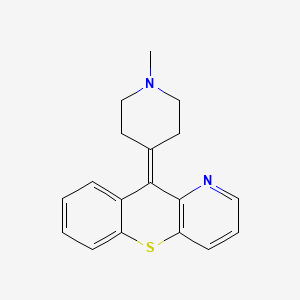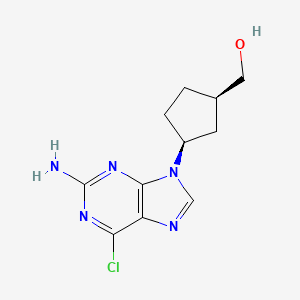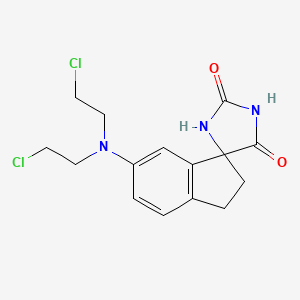
3,3-Dimethyl-1,3-thiasilinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1,3-thiasilinane is an organic compound with the molecular formula C6H14SSi It is a member of the thiazolidine family, which consists of five-membered heterocyclic compounds containing sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,3-thiasilinane typically involves the reaction of thioamides with silicon-containing reagents under controlled conditions. One common method is the reaction of a thioamide with a silicon-based electrophile, such as chlorosilanes, in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
3,3-Dimethyl-1,3-thiasilinane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfur or silicon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiazolidine derivatives.
科学的研究の応用
3,3-Dimethyl-1,3-thiasilinane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3-Dimethyl-1,3-thiasilinane involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The sulfur and silicon atoms in the compound play crucial roles in its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Thiazolidine: A similar five-membered ring compound containing sulfur and nitrogen.
Thiazole: Another heterocyclic compound with a sulfur and nitrogen atom but with a different ring structure.
Thiadiazole: Contains sulfur and nitrogen atoms in a different arrangement.
Uniqueness
3,3-Dimethyl-1,3-thiasilinane is unique due to the presence of both sulfur and silicon atoms in its structure, which imparts distinct chemical properties and reactivity compared to other thiazolidine derivatives. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
18163-14-9 |
|---|---|
分子式 |
C6H14SSi |
分子量 |
146.33 g/mol |
IUPAC名 |
3,3-dimethyl-1,3-thiasilinane |
InChI |
InChI=1S/C6H14SSi/c1-8(2)5-3-4-7-6-8/h3-6H2,1-2H3 |
InChIキー |
QAZSQUNRJHKIOC-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(CCCSC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


